B1576489 Halocin-C8

Halocin-C8

Cat. No.: B1576489
Attention: For research use only. Not for human or veterinary use.
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Description

Halocin-C8 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Antibacterial

sequence

DIDITGCSACKYAAG

Origin of Product

United States

Genetic and Biosynthetic Pathways of Halocin C8

Genomic Organization of the halC8 Gene

The halC8 gene encodes a precursor protein, ProC8, which is significantly larger than the mature halocin C8. The full-length halC8 gene is consistently found in the genomes of strains belonging to the phylogenetically related genera Natrinema and Haloterrigena. In these strains, the halC8 gene is often surrounded by other genes potentially involved in halocin C8 production, including those for regulation and transport. researchgate.net

Analysis of the genetic locus surrounding halC8 in Natrinema sp. AS7092 revealed several open reading frames (ORFs). researchgate.net These include halU, encoding a membrane-spanning protein of unknown function; halR, encoding a putative regulatory protein; and halT1, halT2, and halT3, which likely encode the components of an ABC transporter system speculated to be responsible for exporting halocin C8 out of the cell. researchgate.net The genetic organization at the hal locus can vary among different strains. researchgate.net

ProC8 Precursor Protein Structure and Processing

The halC8 gene encodes the ProC8 precursor protein, which is approximately 283 amino acids long. This precursor protein undergoes processing to yield the mature halocin C8 and an immunity protein, HalI. HalI is a 207-amino-acid peptide derived from the N-terminus of ProC8, while the mature halocin C8 is a 76-amino-acid peptide derived from the C-terminus. The molecular weight of the mature halocin C8 is approximately 7.4 kDa.

Role of the Twin-Arginine Translocation (Tat) Pathway in Export

The ProC8 precursor protein contains a typical signal sequence with twin-arginine (RR) motifs at its N-terminus. This signal sequence targets the precursor protein for export via the Twin-Arginine Translocation (Tat) pathway. tandfonline.com The Tat pathway is known to export folded proteins across the cytoplasmic membrane in archaea. Studies on other halocins, such as HalH4 and HalS8, also indicate their export via the Tat pathway due to the presence of Tat signal sequences in their precursors. In haloarchaea, a significant percentage of secreted proteins are transported through the Tat pathway.

Post-Translational Cleavage and Maturation Mechanisms

Following export via the Tat pathway, the ProC8 precursor undergoes proteolytic cleavage to generate the mature halocin C8 and the HalI immunity protein. This maturation process occurs outside the cell or at the cytomembrane and involves a signal peptidase. researchgate.net While the involvement of proteolytic cleavage is established, the exact mechanism and the specific protease responsible for processing ProC8 are not fully understood and have been described as an unknown mechanism. researchgate.nettandfonline.comscispace.com

The mature halocin C8 is released into the extracellular environment, while the HalI immunity protein remains associated with the cell membrane, protecting the producing strain from its own halocin. researchgate.net HalI functions by binding to and inactivating HalC8, likely through specific interaction. The helix-loop-helix (HLH) motif, containing a four-amino-acid repeat (RELA) at the N-terminus of HalI, has been shown to be crucial for its immunity activity and ability to bind HalC8.

Biosynthetic Enzymes and Regulatory Elements

The biosynthesis of halocin C8 is influenced by several factors, including regulatory elements and the growth phase of the producing organism.

Transcriptional Regulation of halC8

The transcription of the halC8 gene is subject to regulation. The gene halR, found within the halC8 gene cluster, is believed to encode a putative regulatory protein responsible for regulating proC8 gene transcription. researchgate.net While typical archaeal TATA boxes are found in the promoter regions of halocin genes, the TATA box for halC8 is located closer to the transcription start site compared to other halocins. tandfonline.com

Impact of Growth Phases on Halocin-C8 Production and Processing

The production of halocin C8 is significantly influenced by the growth phase of the haloarchaeal culture. researchgate.netresearchgate.net Studies have shown that halC8 transcripts and HalC8 activity rapidly increase to maximal levels upon the transition from the exponential to the stationary growth phase. researchgate.net This pattern, where halocin production is highest during the transition or in the stationary phase, is observed for many halocins. researchgate.net However, while halC8 transcripts remain abundant during the stationary phase, the proteolytic processing of ProC8 into mature HalC8 can be inhibited during this phase. This suggests a post-transcriptional or post-translational regulatory mechanism impacting the final yield of active halocin C8.

This compound: Genetic and Biosynthetic Insights

Halocin C8 (HalC8) is a well-characterized microhalocin, a type of antimicrobial peptide produced by halophilic archaea. These peptides are ribosomally synthesized and play a role in microbial interactions within hypersaline environments. researchgate.net Research has focused on elucidating the genetic basis and biosynthetic pathways responsible for Halocin C8 production.

Comparative Genomics Insights into Halocin C8 Biosynthesis

Comparative genomics has provided valuable insights into the distribution and genetic context of Halocin C8 and related peptides. Studies utilizing comparative genomic approaches have examined the biosynthetic gene clusters associated with HalC8 and HalC8-like peptides across different microbial genomes.

One significant finding from comparative genomics is that peptides similar to HalC8 are not exclusively found in haloarchaeal genomes; they have also been detected in other Archaea and in some bacterial species. Comparative analysis of HalC8-like peptides suggests they can be categorized into at least four distinct clades. Despite this classification, there is generally low gene conservation observed between these different clades.

However, comparative genomics has revealed that certain protein functions associated with biosynthesis are conserved across these diverse clades. These conserved proteins include uncharacterized major facilitator superfamily proteins, transmembrane peptides, and DNA-binding transcriptional regulators, such as the HalR protein identified in the Halocin C8 gene cluster. Proteins with extracellular domains are also among the conserved functional categories. Comparative genomic analysis reinforces the association of these conserved proteins with the biosynthesis of HalC8 and HalC8-like peptides, although the specific roles of many of these proteins remain to be fully understood.

Comparative genomic analysis of Halobacterium salinarum strains isolated from varied ecological niches, including salted foods, animal hides, and solar saltern sediments, has demonstrated the presence of archaeocin-related genes, including those for halocin-C8 and sactipeptides, in all tested food isolates. researchgate.net This highlights the widespread potential for halocin production within this species across different environments. researchgate.net

Genome mining, facilitated by comparative genomics, has become an essential tool for identifying the genetic basis of halocin biosynthesis and has revealed the potential existence of numerous putative halocins awaiting further investigation.

Molecular and Cellular Mechanisms of Action of Halocin C8

Interactions with Target Haloarchaeal Cell Structures

Research indicates that Halocin-C8 primarily interacts with the cell envelope of sensitive haloarchaea. researchgate.net This interaction is crucial for initiating the cascade of events that lead to cell death. While the precise molecular targets are still under investigation, evidence points towards effects on both the cell wall and the cytoplasmic membrane. researchgate.net

Cell Wall and Cytoplasmic Membrane Disruption

Studies have suggested that this compound may target the cell wall or cytoplasmic membrane of sensitive haloarchaeal cells, causing membrane leakage. When a sensitive strain, such as Halorubrum saccharovorum, is exposed to this compound, initial observations include cell swelling. Following this, the cell wall appears to become "nicked," leading to the extrusion of cytoplasm and eventual complete cell lysis. This suggests that the cell wall may be a primary target, although disruption of the cytoplasmic membrane and subsequent leakage are also critical steps in the lytic process. asm.org

Osmotic Imbalance and Subsequent Cell Lysis

A key consequence of the interaction of this compound with the cell envelope is the induction of permeability changes and ionic imbalance within the target cell. This disruption of ion homeostasis, particularly affecting ions like Na+, leads to osmotic imbalance. Haloarchaea thrive in hypersaline environments by maintaining a high intracellular salt concentration to counteract external osmotic pressure. The damage caused by this compound compromises the cell's ability to regulate its internal osmotic environment, resulting in water influx, cell swelling, and ultimately lysis due to the internal pressure exceeding the compromised cell envelope's capacity. tums.ac.ir

Morphological Changes Induced in Sensitive Cells

Exposure to this compound induces distinct morphological changes in sensitive haloarchaeal cells. A notable change reported for sensitive strains is the transformation from a rod shape to a spherical shape. This alteration in cell morphology precedes cell lysis. The swelling observed initially is consistent with the osmotic imbalance mechanism, where the cell expands before bursting. tums.ac.ir

Proposed Molecular Targets and Signaling Pathways

While the exact molecular targets and signaling pathways of this compound are not yet fully elucidated, research suggests its action involves more than just physical disruption. Unlike some other halocins that target specific proteins like the Na+/H+ antiporter, the mechanism for this compound appears to be different. The observed morphological changes and membrane leakage point towards a more general disruption of cell envelope integrity or potentially interaction with multiple components. asm.org The cysteine-rich nature of this compound and the presence of disulfide bridges are thought to be important for its stability and activity, potentially influencing its interaction with target structures. Further research is needed to identify specific protein or lipid targets and the downstream signaling events triggered by this compound binding or insertion.

Implications for Inter-Species Competition and Microbial Ecology

Halocins, including this compound, play a significant role in the microbial ecology of hypersaline environments. As antimicrobial peptides secreted by haloarchaea, they provide a competitive advantage to the producing strains by inhibiting the growth of other haloarchaea and even some bacteria. This allows the halocin producers to better compete for limited nutrients and ecological niches. Halocin C8, with its wide activity spectrum, is particularly effective in this inter-species competition. The production of halocins is considered a near-universal feature of haloarchaeal rods and contributes to the complex interactions and diversity observed in these extreme environments.

Investigation of this compound's Role in DNA Uptake and Competence

Beyond its antimicrobial function, there is emerging interest in other potential roles of halocins, including their involvement in DNA uptake and natural transformation in haloarchaea. While much of the research in this area has focused on halocin H4, which has been shown to promote DNA uptake by altering cell surface ultrastructure, the potential for this compound to have a similar or related function is being explored. asm.org The ability of halocins to induce changes in cell permeability and membrane structure suggests a possible link to the mechanisms by which haloarchaea can take up environmental DNA. Further investigation is required to determine the specific role, if any, of this compound in the competence of haloarchaeal cells for genetic exchange.

Structural Biology and Elucidation Methodologies for Halocin C8

Primary Amino Acid Sequence Analysis and Determination

Halocin C8 is a peptide composed of 76 amino acids. It is derived from the C-terminus of a larger 283-amino-acid precursor protein (ProC8). The maturation process involves proteolytic cleavage of ProC8 to yield the active HalC8 and an N-terminal immunity protein, HalI.

The amino acid sequence analysis is a fundamental step in understanding the protein's properties and predicting its structure and function. The N-terminal amino acid sequence of purified HalC8 has been determined, which helped confirm its derivation from the ProC8 precursor.

While the complete amino acid sequence of mature Halocin C8 is critical for detailed structural studies, specific sequences like DIDITGCSACKYAAG have been referenced in the context of HalC8. The presence of a significant number of cysteine residues within the sequence is a notable characteristic. researchgate.netresearchgate.net

Disulfide Bridge Formation and Their Contribution to Structural Stability

A key feature contributing to the remarkable stability of Halocin C8 is the presence of disulfide bridges. Active Halocin C8 contains five disulfide bridges. researchgate.net These bridges are formed between cysteine residues in the peptide chain. HalC8 is particularly rich in cysteine residues, containing ten such residues along its 76-amino-acid sequence. researchgate.netresearchgate.net All ten cysteines are involved in the formation of these five disulfide bonds. researchgate.netresearchgate.net This extensive network of disulfide bonds is presumed to confer a compact and highly stable structure to the peptide, enabling it to withstand the harsh conditions of its environment, such as high salt concentrations, heat, and organic solvents. researchgate.net

The formation of these disulfide bonds is considered pivotal in enhancing the protein's thermal stability and salt tolerance. researchgate.net This highlights the critical role of these covalent linkages in maintaining the structural integrity and biological activity of Halocin C8 under extreme conditions.

Hydrophobicity Profile and Its Functional Relevance

Halocin C8 is characterized as an extremely stable and hydrophobic microhalocin. The hydrophobic nature of Halocins in general is a noted characteristic. While the detailed hydrophobicity profile of Halocin C8 itself is not explicitly detailed in the search results beyond its general description as hydrophobic, the hydrophobic character of antimicrobial peptides often plays a significant role in their interaction with biological membranes. This interaction is frequently linked to their mechanism of action, which can involve disrupting the cell membrane of target organisms. researchgate.net The hydrophobic regions of the peptide can insert into the lipid bilayer, potentially leading to pore formation and subsequent cell lysis. researchgate.net

Advanced Spectroscopic Techniques for Structural Characterization

Various spectroscopic techniques have been employed in the study and characterization of Halocin C8, particularly in its purification and initial analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Halocin-C8 Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of proteins and peptides in solution. While the search results mention NMR spectroscopy in the context of characterizing other compounds or general antimicrobial peptides researchgate.net, direct detailed findings specifically on the application of NMR for the full structural determination of Halocin C8 were not prominently found. However, NMR is a standard tool for structural elucidation of peptides and would be a likely method for gaining detailed insights into the conformation of Halocin C8, especially considering its compact structure due to disulfide bonds.

Mass Spectrometry (MS) and Tandem MS for Peptide Identification and Fragmentation Analysis

Mass Spectrometry (MS), particularly techniques like MALDI-TOF-MS and ESI-qQ-TOF MS, has been instrumental in the research on Halocin C8. researchgate.net MS analysis has been used to verify the molecular weight of purified HalC8, confirming it as a 6.3-kDa or 7.4 kDa peptide depending on the source and likely the specific strain. researchgate.net It has also been used in the N-terminal amino acid sequencing of the purified peptide.

Tandem MS (MS/MS) is valuable for peptide identification and fragmentation analysis, providing information about the amino acid sequence. While not explicitly detailed for the complete sequence determination of Halocin C8 in the provided snippets, MS/MS is a routine technique used in conjunction with primary sequence analysis to confirm peptide identity and analyze post-translational modifications, including disulfide bond patterns. researchgate.net

Data from LC-MS, which combines liquid chromatography with mass spectrometry, has been used for the detection and analysis of HalC8, showing chromatograms and mass spectra of active fractions. researchgate.net

Other Spectroscopic Methods (e.g., FTIR, UV-Vis) for Functional Group Analysis

Other spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy, are general techniques used in the characterization of biological molecules. UV-Vis spectroscopy is mentioned in the context of characterizing nanoparticles in one search result , and FTIR is mentioned regarding the analysis of cell lysates interacting with a different halocin (Halocin HA4) . While these techniques can provide information about functional groups and secondary structure elements (FTIR) or the presence of chromophores (UV-Vis), specific detailed applications of FTIR or UV-Vis for the structural characterization or functional group analysis of Halocin C8 itself were not extensively described in the provided search snippets. However, these methods are standard tools in protein and peptide analysis and could be applied to study Halocin C8. preprints.org

Compound Names and PubChem CIDs

Based on the article content, the primary compound discussed is Halocin C8. While other substances like glutathione-S-transferase (GST), enterokinase (EK), proteinase K, trypsin, and papain were mentioned in the context of purification and stability studies, they are not the focus compound. The precursor protein ProC8 and the immunity protein HalI are also mentioned.

Finding a specific PubChem CID for a complex peptide like Halocin C8 can be challenging as CIDs are typically assigned to smaller molecules or well-defined chemical entities. Search results for "Halocin C8 PubChem CID" did not yield a direct CID for the peptide itself. One result for "Halicin PubChem CID" returned CID 11837140 , but "Halicin" appears to be a different compound (C5H3N5O2S3) and should not be confused with "Halocin C8". Another search result mentioned "Halocins GC-MS" with HMDB ID HMDB0038173, but this refers to a predicted GC-MS spectrum for a general category "Halocins" and not a specific CID for Halocin C8. UniProt provides an entry for "Halocin C8 - Natrinema pallidum" with Accession No. P83716, which is a protein database identifier, not a PubChem CID.

Structural Determination of this compound and Its Immunity Protein Complex

The structural determination of this compound (HalC8) and its complex with the immunity protein (HalI) is crucial for understanding its function and the mechanism of self-protection in producing organisms. Halocin C8 is a 76-amino-acid peptide with a molecular mass of approximately 7.4 kDa. researchgate.net It contains ten cysteine residues, which are involved in forming five disulfide bridges, contributing to its compact and stable structure. researchgate.netnih.gov

HalC8 is produced from the C-terminus of a 283-amino-acid prepro-protein (ProC8), while the immunity protein HalI (207 amino acids) is derived from the N-terminal portion of the same precursor. This co-expression from a single gene is a unique feature compared to many other antimicrobial peptide systems where the peptide and immunity protein are encoded by separate genes within an operon. researchgate.netnih.gov

Research has indicated that HalI functions by specifically binding to HalC8, thereby sequestering its activity and protecting the producer strain. Both HalI and ProC8 have been found to be localized on the cellular membrane, suggesting that the interaction and immunity mechanism occur at this location.

Methodologies used in the study of Halocin C8 and its immunity protein include:

Molecular Cloning and Sequencing: The halC8 gene has been cloned and sequenced, revealing the precursor protein structure and the sequences of mature HalC8 and HalI.

N-terminal Amino Acid Sequencing and Mass Spectrometry: Techniques like Edman degradation and MALDI-TOF-MS have been used to verify the processed mature HalC8 peptide.

Protein Interaction Assays: These assays, such as pull-down experiments and gel filtration chromatography, have demonstrated the specific binding between HalC8 and HalI. Gel filtration chromatography experiments have shown the formation of a heterocomplex between HalI (or a truncated version, HalIΔN41) and HalC8.

Native PAGE: This technique has been used to analyze the molecular state of HalI and its interaction with HalC8.

Bioinformatics and Sequence Analysis: Multiple sequence alignments and phylogenetic analyses of HalC8 and HalI sequences from different haloarchaeal genera have provided insights into their conservation and evolution. researchgate.netnih.gov

RT-PCR and Antimicrobial Assays: These methods have been used to demonstrate the functional expression of the halC8 gene and the antimicrobial activity of the produced halocin. researchgate.netnih.gov

Heterologous Expression: Expression of HalI in sensitive Haloarcula hispanica strains has conferred resistance to HalC8, confirming the immunity function of HalI.

Despite the extensive characterization of Halocin C8 and the evidence for its interaction with HalI, detailed high-resolution structural data, such as those obtained from X-ray crystallography or comprehensive NMR studies of the complex, were not prominently featured in the search results as being publicly available. researchgate.net While X-ray crystallography and NMR are powerful techniques for structural determination of proteins and complexes dntb.gov.uaresearchgate.netlongdom.org, their application specifically to the Halocin C8-HalI complex with deposited structural data was not found in the immediate search results. Studies have utilized NMR for structural information of other proteins from halophilic archaea , and X-ray crystallography for other halophilic proteins . The compact structure of HalC8, presumably conferred by its disulfide bridges, has been noted researchgate.netnih.gov. Further structural studies, particularly using techniques capable of resolving the three-dimensional arrangement of the HalC8-HalI complex, would provide deeper insights into the molecular basis of halocin immunity.

Research Findings Summary

FeatureDetailSource(s)
Halocin C8 Size76 amino acids, ~7.4 kDa researchgate.net
Disulfide BridgesFive researchgate.netnih.gov
Precursor Protein (ProC8)283 amino acids
Immunity Protein (HalI)207 amino acids, N-terminal part of ProC8
Gene EncodingSingle gene (halC8) encodes both ProC8 (HalC8 and HalI) researchgate.netnih.gov
Immunity MechanismHalI binds to HalC8
Cellular LocalizationHalI and ProC8 found on the cellular membrane
Activity SpectrumWide inhibitory spectrum against haloarchaea
StabilityExtremely stable under harsh conditions (salt, heat, organic solvents) researchgate.netresearchgate.net

Data on HalC8 and HalI Processing

ProteinSize (amino acids)Origin from ProC8
ProC8283Full length
HalI207N-terminus
Mature HalC876C-terminus

Immunity Mechanisms and Inter Species Interactions in Halocin C8 Systems

Characterization of the HalI Immunity Protein

The HalI protein serves as the dedicated immunity mechanism for Halocin C8 in producer strains. It is characterized as a peptide derived from the precursor protein that also gives rise to mature Halocin C8.

Genetic Linkage of halC8 and halI

The gene encoding Halocin C8, designated halC8, is responsible for the production of a 283-amino-acid preproprotein referred to as ProC8. mdpi.com This precursor protein undergoes processing to yield two functional peptides: the mature Halocin C8, which is 76 amino acids in length, and the immunity protein HalI, typically reported as 207 or 243 amino acids long. mdpi.com A significant characteristic of this system is that a single gene, halC8, governs the production of both the halocin and its corresponding immunity protein. This genetic arrangement, where the peptide antibiotic and the immunity protein are encoded within the same gene, is considered a unique feature compared to many other antimicrobial peptides and their immunity proteins, which are often encoded by separate open reading frames within an operon.

Localization of HalI on the Cellular Membrane

Research indicates that the HalI immunity protein is localized on the cellular membrane of the halocin-producing strain. It is believed to be anchored to the membrane, potentially via its Tat signal region. The unprocessed precursor protein, ProC8, from which HalI and HalC8 are derived, has also been found to be localized on the cellular membrane. This membrane localization is crucial for HalI's function in intercepting Halocin C8.

Molecular Mechanism of Immunity: HalI-HalC8 Binding and Sequestration

The immunity conferred by HalI is achieved through a direct interaction with Halocin C8. HalI binds specifically to HalC8, forming a stable heterocomplex. This binding and complex formation have been experimentally verified using techniques such as pull-down assays and surface plasmon resonance. Gel filtration chromatography has further confirmed the formation of this heterocomplex.

The primary mechanism of immunity involves HalI sequestering the activity of HalC8 through this specific and direct binding. The interaction is thought to occur at the surface of the cellular membrane, where the membrane-anchored HalI can bind to HalC8. Interestingly, Halocin C8 has shown a tendency to form self-associated complexes, and studies suggest that a single molecule of the HalI immunity protein is capable of sequestering multiple molecules of the halocin.

A critical structural element for HalI's immunity function and its ability to bind HalC8 is a helix-loop-helix (HLH) motif located at its N-terminus. This motif contains a repeating sequence of four amino acids, RELA. Experimental disruption of this HLH motif or targeted mutagenesis of the key residues within the RELA repeat results in a loss of both the immunity function and the capacity of HalI to bind HalC8. This highlights the essential role of this specific structural feature in mediating the protective interaction.

Role of Proteases (Halolysins) in Modulating Halocin Activity

In hypersaline environments, many haloarchaea produce and secrete proteolytic enzymes known as halolysins. These proteases are capable of degrading proteins, including potentially halocins, in the extracellular environment. While the search results generally mention the role of halolysins in degrading proteins and potentially halocins, specific detailed research on the direct modulation of Halocin-C8 activity by particular halolysins is not extensively provided. However, the principle exists where these extracellular proteases could influence the effective concentration and activity of halocins in the shared habitat by breaking them down. This represents a potential layer of complexity in the inter-species interactions mediated by halocins.

Spectrum of Inhibitory Activity Against Other Haloarchaeal Strains

Halocin C8 is characterized by a wide inhibitory spectrum, demonstrating activity against a diverse range of other haloarchaeal strains. researchgate.net Studies have shown that Halocin C8 can inhibit the growth of a significant proportion of tested haloarchaeal strains, including those from alkaliphilic genera such as Natronobacterium and Natronomonas. researchgate.net Its activity extends to most haloarchaea and even some haloalkaliphilic rods.

The mechanism by which Halocin C8 inhibits sensitive haloarchaea appears to involve changes in cell morphology, leading to cell lysis. Exposure of sensitive strains to Halocin C8 has been observed to cause initial cell swelling, followed by apparent damage to the cell wall, extrusion of the cytoplasm, and ultimately complete cell lysis. tums.ac.ir These observations suggest that the primary target of Halocin C8 might be located within the cell wall of sensitive haloarchaeal cells.

Cross-Kingdom Antimicrobial Effects (e.g., against Bacteria, Eukaryotic Cells)

While Halocin C8 exhibits potent activity against other haloarchaeal strains, its activity against organisms outside the Archaea domain, such as bacteria and eukaryotic cells, is generally reported as limited or absent. Some sources specifically state that Halocin C8 is not able to inhibit bacteria. researchgate.net

However, the broader context of halocins as a class of antimicrobial peptides produced by haloarchaea includes mentions of some halocins exhibiting a wider spectrum of action, potentially affecting Gram-positive and Gram-negative bacteria, and even eukaryotic cells. mdpi.com For instance, a halocin described as C8-like, produced by Natrinema gari QI1, was reported to have antimicrobial activity against the bacterium Micrococcus luteus, although it did not show activity against other bacterial pathogens tested. Furthermore, research on other halocins, such as halocin H6, has indicated inhibitory effects on cellular processes like Na+/H+ exchange in eukaryotic cells. mdpi.com The proposed mechanism of action for some halocins, including C8, involving osmotic imbalance leading to swelling and lysis, has been suggested to potentially affect commercial tumor cells. mdpi.com

Advanced Analytical and Characterization Techniques for Halocin C8

Chromatographic Purification Methodologies

The purification of Halocin-C8 from cell-free supernatant typically involves a combination of filtration and chromatographic techniques. A common strategy initiates with tangential flow filtration followed by various chromatographic methods. The purification of Halocin C8 has been successfully achieved through the combined application of tangential flow filtration, Sephadex G50 chromatography, and DEAE-sepharose chromatography. nih.gov Other approaches have also utilized ultrafiltration, gel filtration, and anion-exchange chromatography for the purification of Halocin C8 and related halocins.

Tangential Flow Filtration (TFF)

Tangential Flow Filtration (TFF) serves as a preliminary step in the purification process of halocins from cell-free supernatant. This technique is employed for desalting and enriching the cell-free supernatant by utilizing different cut-off cartridges. TFF is a method used for concentration and diafiltration in purification processes.

Gel Filtration Chromatography (Sephadex G50)

Gel filtration chromatography, particularly using Sephadex G50, is a key step in the purification of this compound. nih.gov Sephadex G-50 is a gel filtration medium widely used for desalting and buffer exchange of biomolecules. It is effective in separating molecules based on size, with a fractionation range for globular proteins between approximately 1,500 and 30,000 Da. Halocin C8 has a reported molecular weight ranging from 6.3 to 7.44 kDa, falling within the effective separation range of Sephadex G50. nih.gov

Ion-Exchange Chromatography (DEAE-sepharose)

Ion-exchange chromatography, specifically utilizing DEAE-sepharose, is another crucial step in the purification scheme for this compound. nih.gov DEAE Sepharose is characterized as a weak anion exchanger, meaning its exchange capacity is influenced by pH. Given that Halocin C8 has an isoelectric point (pI) of 4.4, it carries a net negative charge at neutral to alkaline pH values, making anion exchange chromatography a suitable method for its purification. nih.gov

Biochemical Assays for Functional Expression and Activity Assessment

Biochemical assays are essential for evaluating the functional expression and activity of this compound. Functional expression of the halC8 gene has been demonstrated through techniques such as RT-PCR and subsequent antimicrobial assays. The antimicrobial activity of this compound is commonly assessed using indicator strains, where its inhibitory effect on the growth of sensitive haloarchaea is observed. Agar-diffusion tests are a standard method employed to qualitatively and quantitatively assess halocin activity, often reported in arbitrary units (AU). Beyond measuring antimicrobial effects, biochemical assays are also utilized to investigate the molecular interactions of this compound. For instance, pull-down assays and surface plasmon resonance (SPR) assays have been employed to study the binding and interaction between Halocin C8 and its immunity protein, HalI.

Protein Stability Profiling and Robustness Characterization

Halocin C8 is recognized for its notable stability and robustness under various environmental conditions. nih.gov It retains its activity after undergoing processes such as desalting, boiling, freezing, and exposure to organic solvents. nih.gov The stability of Halocin C8 activity has been demonstrated over extended periods, with no loss of activity observed after storage in culture supernatant at 4°C or in dH₂O at -20°C for more than one year. nih.gov

Thermal and pH Stability

Detailed studies have investigated the thermal and pH stability of this compound. Halocin C8 maintains its activity even after being heated to 100°C. Research findings indicate that the compound remains stable across a range of temperatures, including 4°C, 60°C, 80°C, and 100°C. However, its activity is completely lost upon autoclaving at 121°C. In terms of pH stability, Halocin C8 demonstrates resilience across broad pH ranges, specifically retaining activity between pH 4-10 and pH 5-11. This stability profile indicates that Halocin C8 can withstand both acidic and alkaline conditions. Furthermore, Halocin C8 is known to be resistant to acids, bases, and various organic compounds. Regarding enzymatic stability, Halocin C8 is sensitive to treatment with proteinase K but remains resistant to digestion by trypsin. nih.gov

Summary of Halocin C8 Stability

ConditionObservationSource
DesaltingActivity retained nih.gov
Boiling (100°C)Activity retained nih.gov
FreezingActivity retained nih.gov
Organic SolventsActivity retained nih.gov
Storage at 4°CActivity retained for > 1 year nih.gov
Storage at -20°CActivity retained for > 1 year nih.gov
Temperature 60°CStable
Temperature 80°CStable
Autoclaving (121°C)Activity lost
pH 4-10Stable
pH 5-11Stable
Proteinase K treatmentSensitive (activity lost) nih.gov
Trypsin treatmentResistant (activity retained) nih.gov
Acids and BasesResistant

Stability in Organic Solvents

While Halocin C8 shows stability in certain organic solvents, it is worth noting that the stability of other halocins can vary. For instance, a halocin from Haloferax larsenii HA8 showed only moderate stability in isopropanol (B130326) and complete loss of activity in ethanol (B145695) or methanol (B129727) after a short exposure thaiscience.info. However, studies on Halocin C8 specifically highlight its resilience to organic solvents .

Table 1: Reported Stability of Halocin C8 in Organic Solvents

Organic SolventEffect on ActivitySource
Organic solvents (general)Activity retained
EthanolActivity retained thaiscience.info
MethanolActivity retained thaiscience.info

Protease Sensitivity and Resistance

Halocin C8 exhibits differential sensitivity to various proteases . It has been characterized as being sensitive to proteinase K and papain but resistant to trypsin . This resistance to trypsin, a common protease, further underscores its stability as a peptide . The sensitivity to proteinase K suggests that its activity is dependent on its proteinaceous nature .

Table 2: Sensitivity of Halocin C8 to Proteases

ProteaseEffect on ActivitySource
Proteinase KSensitive
PapainSensitive
TrypsinResistant

Microscopic Techniques for Cellular Morphology Analysis

Microscopic techniques have been instrumental in understanding the effects of Halocin C8 on sensitive haloarchaeal cells, particularly concerning changes in cellular morphology . When a sensitive strain, such as Halorubrum saccharovorum, is exposed to Halocin C8, observable morphological changes occur . Initially, the treated cells swell . Subsequently, the cell wall appears to be nicked, leading to the extrusion of cytoplasm . Ultimately, the entire cell undergoes complete lysis .

These observations, made through microscopic analysis, suggest that the primary target of Halocin C8 might be located in the cell wall of sensitive cells . This mechanism of action, involving cell swelling followed by lysis, has also been reported for other halocins like H4 and Sech7a . Microscopic techniques provide visual evidence of the lytic effect of Halocin C8 and help to elucidate its mode of action on target microorganisms .

Table 3: Cellular Morphological Changes Induced by Halocin C8 (Observed via Microscopy)

Stage of ExposureObserved Morphological ChangeSource
InitialCell swelling
SubsequentCell wall nicking, cytoplasm extrusion
FinalComplete cell lysis

Biotechnological Production and Engineering of Halocin C8

Strategies for Recombinant Halocin-C8 Production

Recombinant DNA technology offers a promising avenue for producing Halocin C8 in larger quantities and with higher purity compared to isolation from native sources. researchgate.net This involves expressing the gene encoding Halocin C8 in a suitable host organism.

Heterologous Expression Systems (e.g., Escherichia coli)

Escherichia coli is a widely used heterologous expression system for producing recombinant proteins due to its rapid growth, ease of manipulation, and the availability of numerous vectors and host strains. kuleuven.be Studies have demonstrated the functional expression of Halocin C8, or peptides belonging to the Halocin C8 family, in E. coli. For instance, HalC8 from Natrinema sp. RNS21 was successfully expressed in E. coli by fusing it with glutathione-S-transferase (GST). This fusion strategy can facilitate expression and purification. researchgate.net Following expression, affinity purification and cleavage of the fusion tag (e.g., using enterokinase) are employed to obtain the mature recombinant HalC8. researchgate.net Recombinant HalC8 produced in E. coli has been shown to retain inhibitory activity against sensitive haloarchaea, such as Haloferax volcanii. Analysis techniques like MALDI-TOF-MS and RP-HPLC have confirmed that the molecular weight and folding pattern of recombinant HalC8 are comparable to those of the native peptide. researchgate.netresearchgate.net

Challenges in Overproduction and Yield Optimization

Despite the success in heterologous expression, challenges exist in achieving high-level overproduction and optimizing the yield of recombinant Halocin C8. General challenges in heterologous protein expression in E. coli include the expression of potentially toxic proteins, the formation of insoluble inclusion bodies, and difficulties with proper protein folding and post-translational modifications. While Halocin C8 is a peptide, its cysteine-rich nature and the requirement for disulfide bond formation for activity could pose folding challenges in the reducing environment of the E. coli cytoplasm. Strategies such as expressing proteins in the periplasmic space or using fusion tags and co-expression with chaperones can help address these issues and improve the yield of soluble, active protein. Optimizing culture conditions, including media composition, induction strategies, and temperature, also plays a crucial role in maximizing protein expression and yield.

Metabolic Engineering Approaches for Enhanced this compound Biosynthesis

Metabolic engineering offers strategies to enhance the biosynthesis of Halocin C8 in its native haloarchaeal producers or in engineered host organisms. This involves modifying metabolic pathways to channel resources towards halocin production. While specific detailed studies on metabolic engineering solely focused on enhancing Halocin C8 biosynthesis were not extensively found in the provided search results, research on metabolic engineering in haloarchaea for other products, such as polyhydroxyalkanoates (PHAs), indicates the potential of these approaches in this domain. Techniques could involve optimizing the expression of genes in the halC8 operon, which includes the gene for the Halocin C8 precursor and the immunity protein. nih.govnih.gov Understanding the regulatory mechanisms controlling halC8 expression, which is known to increase during the transition from exponential to stationary phase, could also inform metabolic engineering strategies. nih.gov

Fermentation Technologies for Scaled-Up Production

Scaled-up production of Halocin C8, whether from native or recombinant sources, requires efficient fermentation technologies. Traditional submerged cultivation is a common method, but alternative approaches like agar-supported cultivation (AgSF) have been explored for halocin production. Studies using Halorubrum sp. SSR for Halocin C8 production have demonstrated that AgSF, utilizing prototypes like Platotex, can lead to high amounts of the target halocin and simplify downstream processing steps compared to submerged cultivation. These technologies offer potential for industrial-scale production.

Conceptual Biotechnological Applications (Non-Clinical)

Beyond its role as an antimicrobial in the natural environment, the stability and properties of Halocin C8 suggest potential non-clinical biotechnological applications. researchgate.net Halocins, in general, are being investigated for various industrial processes.

This compound as a Biochemical Probe for Membrane Dynamics

Halocins, particularly pore-forming types, have been recognized for their utility as biochemical probes to study cell membrane structure and the dynamics of energetic ion gradients across membranes. While the precise mechanism of action for all halocins is not fully elucidated, some, including Halocin C8, are suggested to cause morphological changes in sensitive cells, leading to swelling and eventual lysis, possibly through osmotic imbalance or pore formation. researchgate.net This interaction with the cell membrane makes Halocin C8 a potential tool for investigating membrane properties, fluidity, and the function of membrane proteins and transport systems in haloarchaea and potentially other systems adapted to high salt concentrations. The ability to use native halocins to study these gradients is particularly valuable given the unusual adaptations of halophiles to extreme ion concentrations.

Halocin C8 (HalC8) is a microhalocin, an antimicrobial peptide produced by halophilic archaea. It is known for its stability and broad inhibitory spectrum against other haloarchaea. nih.gov Halocins, in general, are considered the archaeal equivalents of bacterial bacteriocins, playing a role in intermicrobial competition in hypersaline environments. mdpi.comresearchgate.netsemanticscholar.org

Halocin C8 is derived from a larger precursor protein. It is a relatively small peptide, typically reported with a molecular weight around 7.4 kDa or 6.3 kDa depending on the source and analysis method. researchgate.net Its stability is attributed, in part, to its cysteine-rich sequence, which is believed to form multiple disulfide bonds, creating a compact structure resistant to harsh conditions like high salt concentrations, temperature fluctuations, and organic solvents. researchgate.net

While initially thought to primarily target closely related haloarchaea, some studies suggest certain microhalocins, including potentially C8, might have broader activity. tandfonline.com The mechanism of action for Halocin C8 involves altering the shape of sensitive cells from rod-shaped to spherical, ultimately leading to cell lysis. This suggests a potential target in the cell wall or membrane of sensitive organisms.

The biotechnological production of Halocin C8 involves its synthesis by halophilic archaea, primarily strains of Natrinema sp. AS7092 (formerly Halobacterium strain AS7092). nih.govresearchgate.net The production is controlled at both the transcriptional level and through protein processing. nih.gov Transcription of the halC8 gene and HalC8 activity increase significantly during the transition from the exponential to the stationary growth phase. nih.gov

Halocin C8 is synthesized as part of a larger prepro-protein (ProC8) of 283 amino acids. nih.gov This precursor is processed to yield the mature 76-amino-acid Halocin C8 peptide and an immunity protein (HalI) derived from the N-terminus of the precursor. nih.gov This single gene encoding both the antimicrobial peptide and its immunity protein is a unique characteristic of Halocin C8 compared to many other peptide antibiotics. nih.gov The immunity protein, HalI, localizes to the cell membrane and is thought to protect the producing strain by binding to and sequestering Halocin C8 activity. nih.gov

Purification of Halocin C8 from culture supernatant has been achieved using techniques such as tangential flow filtration, Sephadex G50 chromatography, and DEAE-sepharose chromatography. Heterologous expression of Halocin C8 has also been explored, for instance, by expressing it as a fusion protein with glutathione-S-transferase (GST) in E. coli, followed by purification and cleavage to obtain the mature peptide.

Research findings related to Halocin C8 production and characteristics are summarized in the table below:

CharacteristicValue/DescriptionSource(s)
Producer OrganismNatrinema sp. AS7092 (formerly Halobacterium strain AS7092) nih.govresearchgate.net
Precursor Protein Size283 amino acids (ProC8) nih.gov
Mature Peptide Size76 amino acids nih.gov
Reported Molecular Weight~7.4 kDa or 6.3 kDa researchgate.net
Isoelectric Point4.4
StabilityResistant to boiling, freezing, organic solvents; stable at 4°C and -20°C.
Sensitivity to ProteinasesSensitive to proteinase K and papain; resistant to trypsin.
Immunity ProteinHalI (derived from N-terminus of ProC8) nih.gov
Immunity MechanismHalI localizes to cell membrane and likely sequesters HalC8 by specific binding. nih.gov nih.gov

Role in Microbial Community Modulation in Engineered Systems

Halocins, including Halocin C8, play a significant role in shaping microbial communities in their natural hypersaline environments by inhibiting the growth of competing haloarchaea. mdpi.comresearchgate.net In engineered systems, this antimicrobial activity suggests a potential for modulating microbial populations. While specific detailed research findings on the application of Halocin C8 for community modulation in engineered systems are not extensively detailed in the provided search results, the known inhibitory spectrum of Halocin C8 against a wide range of haloarchaea indicates its capacity to influence the composition of haloarchaeal consortia. nih.gov

The production of halocins like C8 can provide a competitive advantage to the producing strain within a mixed population of haloarchaea. This principle could potentially be leveraged in engineered saline systems where control over specific microbial populations is desired. For instance, in saline fermentation processes or wastewater treatment in saline environments, introducing or enhancing the production of Halocin C8 by a dominant, desirable strain could help suppress the growth of unwanted or inhibitory haloarchaea.

The stability of Halocin C8 under various conditions relevant to engineered systems (high salt, temperature variations) further supports its potential utility in such applications. researchgate.net Research into the specific interactions of Halocin C8 with different haloarchaeal species within defined consortia in laboratory or pilot-scale engineered systems would be necessary to fully understand and utilize its community modulating capabilities.

Potential in Bioremediation and Bioprocessing in Saline Environments

Hypersaline environments are increasingly recognized as sources of microorganisms and biomolecules with potential applications in various biotechnological processes, including bioremediation and bioprocessing. researchgate.net Halophilic microorganisms, including haloarchaea, possess unique enzymes and metabolic capabilities that function effectively under high salt concentrations where many conventional biological systems fail. researchgate.net

Halocin C8, as a product of haloarchaea, could have indirect roles or direct applications in these areas. While the primary function of Halocin C8 is antimicrobial, its existence and the biology of its producing organisms are intertwined with the potential of saline environments for biotechnology.

In bioremediation of saline environments contaminated with pollutants like hydrocarbons, halophilic microbial consortia are crucial. The interactions within these consortia, potentially modulated by halocins, can influence the efficiency of pollutant degradation. While no direct studies on Halocin C8's role in bioremediation were found, the broader context of halocins influencing microbial community dynamics in saline habitats suggests a possible indirect impact on bioremediation processes by affecting the composition and activity of the microbial community involved.

In saline bioprocessing, such as the production of value-added products by haloarchaea (e.g., carotenoids, bioplastics, enzymes), controlling competing microorganisms is important for optimizing yields. researchgate.netresearchgate.net Halocin C8's ability to inhibit other haloarchaea could be beneficial in maintaining the purity or dominance of a production strain in a saline fermentation. nih.gov The stability of Halocin C8 could also be advantageous if it were used as an additive to control microbial contamination in saline bioprocessing streams.

Furthermore, the study of halocins like C8 contributes to the understanding of the unique biology of halophiles, which in turn can inform the development of novel bioprocessing strategies tailored to saline conditions. researchgate.net

Development of Novel Research Tools

The study of Halocin C8 has contributed to the development of novel research tools and provides insights into the molecular mechanisms of intermicrobial interactions in extreme environments.

The identification and characterization of the halC8 gene and its associated immunity gene (halI) have provided genetic tools for studying halocin production, processing, and immunity in haloarchaea. nih.gov The unique genetic arrangement where a single gene encodes both the halocin precursor and the immunity protein represents a novel immune mechanism for peptide antibiotics, offering a subject for further investigation and potentially inspiring the design of new antimicrobial systems. nih.gov

The purified Halocin C8 peptide itself serves as a research tool for studying its mechanism of action on sensitive haloarchaea. Observing the morphological changes induced by Halocin C8, such as the transition from rod shapes to spherical shapes and subsequent lysis, provides a model for understanding cell wall or membrane targeting by antimicrobial peptides in archaea.

The immunity protein, HalI, also functions as a research tool to investigate the molecular basis of self-protection against halocins. Studies on the localization of HalI to the cell membrane and its interaction with Halocin C8 contribute to understanding resistance mechanisms in halophilic archaea. nih.gov

The research on Halocin C8, alongside other halocins, contributes to a broader understanding of antimicrobial peptides from extremophiles. This knowledge can inform the development of novel antimicrobial agents or strategies, although direct therapeutic applications are outside the scope of this article. The stability and unique properties of halocins make them interesting candidates for exploring new biotechnological applications and as probes for studying biological processes under high salt conditions. researchgate.nettandfonline.com

Ecological Roles and Environmental Dynamics of Halocin C8

Halocin-C8's Contribution to Microbial Interactions in Hypersaline Ecosystems

Halocin C8 acts as an essential effector of microbial interactions in its native hypersaline habitats. researchgate.net It exhibits a wide inhibitory spectrum, primarily targeting other haloarchaeal strains. researchgate.net Studies have shown that Halocin C8 can inhibit the growth of a diverse range of haloarchaea, including species from the genera Halorubrum, Halobacterium, Haloarcula, Haloferax, Natronobacterium, and Natronomonas. researchgate.net This antagonistic activity is a key mechanism by which producing strains can compete with other microorganisms in the shared niche. The production of halocins is considered a common trait among haloarchaea and is analogous to the action of bacteriocins produced by bacteria.

The mechanism of action of Halocin C8 involves altering the shape of sensitive cells from rod-shaped to spherical, ultimately leading to cell lysis. researchgate.net This disruptive effect on cell integrity provides a competitive advantage to the Halocin C8-producing strain.

Role in Nutrient Competition and Niche Occupancy

In hypersaline environments, resources such as nutrients and space are often limited. The production of antimicrobial peptides like Halocin C8 provides producing strains with a competitive edge in acquiring these limited resources. researchgate.net By inhibiting the growth or even killing competing haloarchaea, Halocin C8 producers can reduce the demand for available nutrients and occupy ecological niches more effectively. This antagonistic interaction allows the producing strain to outcompete other haloarchaea living in the same environment. The ability to produce halocins is believed to give transient competitive advantages to the producer strains.

Impact on Microbial Community Structure and Dynamics

While the precise extent of Halocin C8's impact on the entire microbial community structure requires further investigation, its broad inhibitory spectrum against various haloarchaeal genera suggests it plays a notable role in interspecies competition and the maintenance of microbial diversity within these extreme environments. researchgate.net

Environmental Factors Influencing this compound Production and Activity

The production and activity of halocins, including Halocin C8, are influenced by a series of environmental factors. These factors can include the composition of the growth medium, temperature, aeration, and pH. researchgate.net Halocin production typically commences at the beginning of the exponential growth phase and reaches optimal levels during the transition to the stationary phase. researchgate.net

Halocin C8 is known for its remarkable stability under harsh conditions. researchgate.net It contains ten cysteine residues that form five disulfide bridges, contributing to a compact and stable structure that remains active at high ionic strength, elevated salt concentrations, high temperatures, and alkaline pH conditions. researchgate.netresearchgate.netresearchgate.net This stability is crucial for its function in the extreme conditions of hypersaline environments, where many proteins from non-halophilic organisms would denature. researchgate.net

Research findings highlight the stability of Halocin C8 activity under various conditions:

ConditionEffect on ActivitySource
High ionic strengthStable researchgate.net
Elevated salt conc.Stable researchgate.net
High temperatureStable researchgate.net
Alkaline pHStable researchgate.netresearchgate.net
DesaltingStable researchgate.net
BoilingStable researchgate.net
FreezingStable researchgate.net
Organic solventsStable researchgate.net
Storage at 4°CStable (>1 year) researchgate.net
Storage at -20°CStable (>1 year) researchgate.net

Ecological Significance within the Haloarchaeal Domain

Within the haloarchaeal domain, Halocin C8 holds significant ecological importance as a mediator of microbial interactions and a determinant of competitive success. Its widespread distribution among several halophilic archaeal genera, including Natrinema, Haloterrigena, Haloferax, and Halobacterium, underscores its relevance in diverse hypersaline habitats globally. researchgate.net

The ability of Halocin C8 to inhibit the growth of closely related haloarchaeal strains is a primary aspect of its ecological role. researchgate.net This antagonistic activity contributes to the maintenance of biodiversity by preventing the dominance of a few highly competitive strains and promoting the coexistence of various haloarchaeal populations. Furthermore, the co-occurrence of Halocin C8 production with an immunity protein in the producing strain ensures self-protection, allowing the producer to thrive while inhibiting competitors. researchgate.net This unique genetic arrangement, where the halC8 gene encodes both the halocin precursor and the immunity protein on the same ORF, highlights an evolutionary adaptation for effective competition in extreme environments. researchgate.net

Halocins, including C8, are recognized as crucial for modulating microbial interactions in halophilic ecosystems. Their production is considered a key factor influencing the composition of microbial communities in these environments.

Computational Approaches in Halocin C8 Research

In Silico Genomic and Phylogenetic Analyses

In silico genomic analysis has been instrumental in identifying the gene encoding halocin C8, known as halC8, within the genomes of halophilic archaea. The halC8 gene encodes a precursor protein, ProC8, which is subsequently processed into the mature halocin C8 and an immunity protein, HalI nih.gov. This genetic arrangement, where a single gene directs both production and immunity, is considered a unique property of halocin C8 compared to many other known antimicrobial peptides and their immunity proteins which are typically encoded on distinct open reading frames (ORFs) in an operon researchgate.net.

Bioinformatic screening of complete and nearly complete genome sequences of Halobacteria class members has revealed the presence of halC8 in several genera, including Natrinema, Haloterrigena, Haloferax, and Halobacterium researchgate.netresearchgate.net. The full-length halC8 gene, often accompanied by genes involved in regulation and transport (halU, halR, halT1, halT2, and halT3), is consistently found in the phylogenetically related genera Natrinema and Haloterrigena researchgate.netresearchgate.net. Putative gene sequences coding for halocin C8 have also been reported in Halopiger, Halostella, Halorussus, and unclassified Archaea researchgate.net.

Phylogenetic analysis of retrieved halocin peptide sequences, including Halocin C8, Halocin H4, and Halocin S8, shows a clear segregation of these three classes scispace.com. While Halocin S8 appears phylogenetically closer to Halocin H4, analyses based on Halocin C8 amino acid sequences have not revealed a clear separation based on species or genera, unlike analyses based on Halocin H4 scispace.com. Phylogenetic analysis of Halocin C8 sequences has been conducted to understand its evolutionary relationships among different haloarchaeal strains researchgate.net. Multiple sequence alignments of mature HalC8 and HalC8-like peptides, as well as the HalI immunity protein sequences from Natrinema and Haloterrigena strains, generated using tools like ClustalW, contribute to these phylogenetic studies researchgate.net.

The following table summarizes some genera where genes coding for halocin C8 have been identified through in silico analysis:

Genus Halocin C8 Gene Identified
Natrinema Yes
Haloterrigena Yes
Haloferax Yes
Halobacterium Yes
Halopiger Putative
Halostella Putative
Halorussus Putative
Unclassified Archaea Putative

Molecular Modeling and Dynamics Simulations for Halocin-C8 and HalI Interactions

Molecular modeling and dynamics simulations are valuable computational tools for investigating the three-dimensional structures of Halocin C8 and its immunity protein HalI, as well as their interaction mechanisms. Halocin C8 is a 7.4 kDa peptide containing ten cysteine residues involved in five disulfide bridges, which are presumed to confer a compact structure and resistance to harsh environmental conditions researchgate.nettandfonline.com. Molecular modeling can help predict and refine the 3D structure of mature Halocin C8 based on its amino acid sequence and the known constraints imposed by the disulfide bonds.

HalI, the immunity protein, is a 207-amino-acid peptide derived from the N-terminus of the Halocin C8 preproprotein nih.gov. Research indicates that HalI functions by directly interacting with Halocin C8, likely sequestering its activity nih.gov. Molecular dynamics simulations can provide insights into the dynamic behavior of both Halocin C8 and HalI, how they interact at the molecular level, and the stability of the resulting complex. Studies have shown that HalI and HalC8 can form a heterocomplex, which has been verified experimentally nih.gov.

While specific detailed molecular dynamics simulation studies focusing solely on the this compound and HalI interaction were not extensively detailed in the provided context, the principles of molecular dynamics simulations are well-established for studying protein-peptide interactions, conformational changes, and the influence of environmental factors like high salt concentrations nih.govmdpi.comphyschemres.org. These simulations can help elucidate the binding interface between Halocin C8 and HalI, the forces driving their interaction, and how this interaction leads to the inactivation of Halocin C8's antimicrobial activity. The helix-loop-helix motif at the N terminus of HalI has been identified as essential for its immunity function, and molecular modeling could help visualize and understand the structural basis of this essential motif's role in binding to Halocin C8 nih.gov.

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build models that correlate chemical structure with biological activity protoqsar.comnih.gov. By analyzing a set of compounds with known structures and activities, QSAR models aim to predict the activity of new or untested compounds based solely on their structural features, represented by molecular descriptors protoqsar.comnih.govtoxicology.org.

For Halocin C8, computational SAR prediction could involve:

Generating molecular descriptors: Calculating numerical representations of Halocin C8's structure, such as physicochemical properties, topological indices, and electrostatic properties toxicology.org.

Developing a dataset: Compiling a dataset of Halocin C8 and its potential derivatives or analogs, along with their experimentally determined antimicrobial activities against various target strains.

Building predictive models: Using statistical or machine learning techniques to build models that relate the molecular descriptors to the observed antimicrobial activity protoqsar.comtoxicology.org. Common methods include linear regression, support vector machines, and neural networks toxicology.org.

Model validation: Assessing the predictive power and reliability of the developed QSAR models using techniques like cross-validation toxicology.org.

Rational Design of this compound Derivatives with Modified Activities

Rational design, often guided by computational insights, aims to modify the structure of a compound to enhance or alter its desired properties . Based on the information gained from in silico genomic analysis, molecular modeling, and SAR predictions, computational methods can assist in the rational design of this compound derivatives with potentially modified activities.

This process could involve:

Identifying key residues or regions: Using SAR analysis and molecular modeling to pinpoint specific amino acid residues or structural motifs in Halocin C8 that are crucial for its activity or interaction with target cell components.

Designing modifications: Proposing specific amino acid substitutions, deletions, or additions, or modifications to the disulfide bond pattern, based on the identified key features and the desired changes in activity. Computational tools can predict the potential impact of these modifications on the peptide's structure and stability.

Predicting activity of derivatives: Using QSAR models or other predictive computational methods to estimate the antimicrobial activity of the designed this compound derivatives before their synthesis and experimental testing.

Optimizing transport and processing: Considering the genetic organization of the halC8 locus and the processing of the precursor protein nih.govresearchgate.netresearchgate.net, rational design could also involve modifying the gene sequence to potentially influence expression levels, processing efficiency, or transport mechanisms.

The goal of such rational design efforts could be to develop this compound variants with improved potency, altered target specificity, increased stability under specific conditions, or reduced susceptibility to resistance mechanisms. While the provided search results mention rational design in the context of other antimicrobial peptides or enzymes , applying these principles to Halocin C8, informed by computational analyses, holds potential for developing novel antimicrobial agents.

Bioinformatics Tools for Identification of Novel this compound Analogs

Bioinformatics tools play a crucial role in searching for and identifying novel Halocin C8 analogs within existing biological databases and newly sequenced genomes researchgate.net. These tools leverage sequence similarity, motif identification, and genomic context analysis to find potential new halocins or Halocin C8-like peptides.

Key bioinformatics approaches include:

Sequence similarity searches: Using tools like BLAST to search protein and nucleotide databases (e.g., GenBank, UniProt) for sequences homologous to the halC8 gene, the ProC8 precursor, mature Halocin C8, or the HalI immunity protein researchgate.netscispace.com. This can help identify halC8 genes in new strains or species and discover related halocins.

Profile hidden Markov models (HMMs): Building HMM profiles based on known Halocin C8 sequences to search for distantly related homologs that might not be detected by simple pairwise BLAST searches.

Genomic context analysis: Examining the genomic regions surrounding identified halC8-like genes to look for conserved genes involved in regulation, processing, and transport, similar to the hal locus in Natrinema sp. AS7092 researchgate.netresearchgate.net. This can provide further evidence that a candidate gene encodes a functional halocin.

Biosynthetic gene cluster (BGC) prediction tools: Utilizing tools designed to identify BGCs, which are genomic regions containing genes involved in the biosynthesis of secondary metabolites, including antimicrobial peptides . While Halocin C8 is ribosomally synthesized, BGC prediction tools and genome mining approaches can still be valuable for identifying potential novel antimicrobial peptides in haloarchaeal genomes tandfonline.com. Tools like MIDDAS-M and BioMass are examples of bioinformatics tools used for identifying potential antibiotic BGCs .

Comparative genomics: Comparing the genomes of different haloarchaeal strains and species to identify conserved or unique genes related to halocin production, including potential novel halocin genes or variations of halC8 .

These bioinformatics tools enable researchers to explore the vast amount of genomic data becoming available, accelerating the discovery of novel Halocin C8 analogs and providing candidates for further experimental characterization and functional analysis researchgate.net.

Future Research Perspectives and Emerging Areas

Unveiling Remaining Unknown Biosynthetic and Maturation Mechanisms

Halocin C8 is produced as a preproprotein (ProC8) of 283 amino acids, which is processed to yield the mature 76-amino-acid halocin C8 and a 207-amino-acid immunity protein, HalI. The ProC8 peptide is exported via the Tat pathway. researchgate.net While it is known that the maturation involves proteolytic cleavage by a signal peptidase on the cytomembrane, the precise mechanism of this cleavage remains unknown. tandfonline.comresearchgate.netasm.org Further research is needed to identify the specific protease(s) responsible for cleaving ProC8 to generate active HalC8 and HalI. Understanding the detailed steps of this maturation process is crucial for optimizing Halocin-C8 production and potentially engineering variants with altered properties.

Deepening the Understanding of this compound's Precise Molecular Targets

Although this compound exhibits a wide inhibitory spectrum against various haloarchaea, and has been suggested to potentially target the cell wall of sensitive cells, its precise molecular target(s) have not been definitively identified. researchgate.netnih.gov Studies have observed that exposure to Halocin C8 causes sensitive cells, such as Halorubrum saccharovorum, to swell, the cell wall to appear nicked, and the cytoplasm to extrude, leading to eventual lysis. researchgate.netnih.gov This suggests a potential interaction with the cell wall or membrane integrity. However, unlike some other halocins like Halocin H7 which targets the Na+/H+ antiporter, the specific molecule(s) that this compound interacts with to exert its effect remain to be elucidated. tandfonline.comtums.ac.ir Future research should focus on identifying these specific targets through biochemical and genetic approaches.

Exploration of Uncharacterized Putative this compound Genes and Analogs

The halC8 gene, encoding the precursor protein ProC8, is part of a gene cluster that includes other putative genes such as halU, halR, halT1, halT2, and halT3. researchgate.net halU encodes a membrane-spanning protein of unknown function, halR encodes a putative transcriptional regulator, and halT1, halT2, and halT3 are speculated to encode transporters involved in this compound export. researchgate.netresearchgate.net Comparative genomic analyses have also identified an expansion of the Halocin C8 family in diverse archaeal genomes and even some bacteria, suggesting the existence of uncharacterized this compound-like peptides and their corresponding genes. Further research is needed to characterize the functions of these associated genes in the halC8 cluster and to explore the diversity and activity of these newly identified this compound analogs.

Advanced Engineering of this compound Production for High-Yield Systems

Achieving high-yield production of pure halocins, including this compound, can be challenging due to the specific requirements for culturing haloarchaea and the complexity of purification. iau.ir While recombinant HalC8 has been successfully produced in Escherichia coli with higher yields compared to native production, further advancements in engineering production systems are necessary for large-scale applications. researchgate.net Exploring alternative host organisms, optimizing fermentation conditions, and developing more efficient purification strategies are key areas for future research to facilitate the economical production of this compound. researchgate.netresearchgate.net

Integration of Multi-Omics Data for Comprehensive this compound System Biology

A comprehensive understanding of this compound biology requires the integration of data from various omics disciplines, including genomics, transcriptomics, proteomics, and metabolomics. While the genetic locus surrounding halC8 has been sequenced and some information on transcription regulation is available, a complete picture of the regulatory networks, protein interactions, and metabolic pathways involved in this compound production and activity is still lacking. researchgate.net Integrating multi-omics data will provide a systems-level view, enabling the identification of novel factors influencing this compound biosynthesis, maturation, secretion, and interaction with target cells.

Development of Novel Computational Frameworks for this compound Research

Computational approaches play a vital role in advancing the understanding of antimicrobial peptides. For this compound research, the development of novel computational frameworks can aid in several areas. This includes improved algorithms for predicting signal peptides and cleavage sites involved in maturation, tools for identifying and characterizing new this compound homologs and gene clusters from genomic data, and methods for modeling the three-dimensional structure and predicting the molecular targets of this compound. researchgate.net Computational modeling can also help in designing modified this compound variants with enhanced activity or altered specificity.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing Halocin-C8's antimicrobial activity against haloarchaeons?

  • Methodological Answer :

  • Use standardized antimicrobial susceptibility testing, such as minimum inhibitory concentration (MIC) assays, with haloarchaeal strains cultured under high-salt conditions (e.g., 20–25% NaCl).
  • Include controls for osmotic stress and validate results via cell lysis assays (e.g., turbidity reduction monitored spectrophotometrically at 600 nm).
  • Reference established protocols for halocin characterization, ensuring reproducibility by detailing growth media, incubation times, and quantification methods .

Q. How should researchers characterize the purity and structural integrity of recombinant this compound?

  • Methodological Answer :

  • Employ SDS-PAGE (>85% purity threshold) and mass spectrometry for molecular weight verification.

  • Use circular dichroism (CD) or nuclear magnetic resonance (NMR) to confirm secondary/tertiary structures.

  • Document purification steps (e.g., affinity chromatography, ion-exchange) and buffer compositions in supplementary materials to enable replication .

    • Data Table :
Characterization MethodTarget MetricTypical Results for this compound
SDS-PAGEPurity>85%
Mass SpectrometryMolecular Mass~8 kDa (predicted)
CD Spectroscopyα-helix Content40–50% (estimated)

Q. What are the standard bioassay protocols for quantifying this compound activity in vitro?

  • Methodological Answer :

  • Prepare serial dilutions of this compound in high-salt buffers to maintain stability.
  • Use agar diffusion assays with indicator strains (e.g., Halobacterium salinarum) and measure zones of inhibition.
  • Normalize activity units (AU/mL) relative to a purified protein standard. Report inter-assay variability and limit of detection .

Advanced Research Questions

Q. How can structural analysis techniques elucidate this compound's mechanism of cell wall disruption?

  • Methodological Answer :

  • Apply cryo-electron microscopy (cryo-EM) to resolve this compound binding to haloarchaeal surface proteins.
  • Use molecular dynamics simulations to model interactions with lipid membranes under hypersaline conditions.
  • Validate findings via site-directed mutagenesis of putative active sites (e.g., charged residues) .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Conduct comparative studies using complementary datasets (e.g., transcriptomics of treated cells vs. in vitro binding assays).
  • Evaluate environmental variables (e.g., pH, salt gradients) that may alter activity in vivo.
  • Use systematic review frameworks (e.g., PICO) to isolate confounding factors and refine hypotheses .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioassays?

  • Methodological Answer :

  • Fit data to nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values.
  • Perform power analysis to justify sample sizes and mitigate Type II errors.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .

Q. How can researchers ensure ethical rigor when using archaeal models in this compound studies?

  • Methodological Answer :

  • Adhere to NIH guidelines for reporting preclinical research, including detailed descriptions of strain sourcing and experimental conditions.
  • Consult institutional biosafety committees for containment protocols specific to extremophiles.
  • Disclose potential dual-use concerns (e.g., antimicrobial resistance) in publications .

Guidance for Data Interpretation and Reproducibility

Q. What are common pitfalls in this compound research, and how can they be mitigated?

  • Methodological Answer :

  • Pitfall : Inconsistent salt concentrations altering activity.
  • Mitigation : Standardize buffer conditions across experiments and report salt concentrations in molarity.
  • Pitfall : Contamination by proteases in crude extracts.
  • Mitigation : Include protease inhibitors during purification and validate purity via SDS-PAGE .

Q. How should researchers design studies to explore this compound's immunity protein (HalI) interactions?

  • Methodological Answer :

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd).
  • Co-express HalI and this compound in heterologous systems (e.g., E. coli) to study complex formation.
  • Apply fluorescence microscopy to localize HalI-Halocin-C8 interactions in live cells .

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